molecular formula C11H11ClN2O2 B7951651 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951651
M. Wt: 238.67 g/mol
InChI Key: WVPKBIHRLCPRQV-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of 2-aminobenzimidazole with aldehydes containing electron-donating groups . The reaction conditions often include the use of solvents such as toluene and catalysts like phosphorus oxychloride . The process may involve heating the reaction mixture to temperatures around 100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and material science.

Biological Activity

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data tables.

  • Chemical Formula : C11H11ClN2O2
  • CAS Number : 1437384-87-6
  • Molecular Weight : 238.67 g/mol
  • Structure : The compound features a benzoimidazole core with a chloro and methoxyethyl substituent, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that compounds in the benzoimidazole family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of benzoimidazole can be effective against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

A study highlighted that certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as <1μg/mL<1\,\mu g/mL against these pathogens, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (μg/mL\mu g/mL)
3aoStaphylococcus aureus< 1
3adStaphylococcus aureus3.9 - 7.8
3aqCandida albicans3.9
3agMycobacterium smegmatis3.9

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (mammary gland cancer)
  • HCT-116 (colon cancer)

The cytotoxicity was measured using the MTT assay, revealing that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (μM\mu M)
6cHepG27.82 - 10.21
6iMCF-7<10
SorafenibHepG2Standard Control

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit critical enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A recent study conducted on various benzimidazole derivatives, including the target compound, revealed promising results in terms of both antimicrobial and anticancer activities. The compounds were subjected to molecular docking studies to elucidate their interaction mechanisms with bacterial proteins and cancer cell receptors .

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKBIHRLCPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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